molecular formula C22H22ClFN4O3S B2866563 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1215625-74-3

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No.: B2866563
CAS No.: 1215625-74-3
M. Wt: 476.95
InChI Key: FWVWFMXVQOJLSG-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a benzamide derivative featuring a fluorinated benzothiazole core, an imidazole-propyl chain, and dimethoxy-substituted aromatic rings. The hydrochloride salt enhances solubility, a common strategy for improving pharmacokinetics.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-29-17-8-3-6-15(20(17)30-2)21(28)27(12-5-11-26-13-10-24-14-26)22-25-19-16(23)7-4-9-18(19)31-22;/h3-4,6-10,13-14H,5,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVWFMXVQOJLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Imidazole-Propyl Intermediate: This step involves the alkylation of imidazole with a suitable propyl halide under basic conditions to form the 3-(1H-imidazol-1-yl)propyl intermediate.

    Synthesis of the Fluorobenzo[d]thiazole Intermediate: The fluorobenzo[d]thiazole moiety is synthesized through a cyclization reaction involving a fluorobenzene derivative and a thioamide.

    Coupling Reaction: The two intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base to form the desired benzamide compound.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.

    Pathway Modulation: The compound might influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic strategies. Below is a detailed comparison with key compounds derived from the provided evidence:

Table 1: Comparative Analysis of Structural Features

Compound Name / ID (from evidence) Core Structure Key Substituents Spectral Features (IR/NMR) Functional Implications
Target Compound Benzamide - 4-Fluorobenzo[d]thiazole
- 3-(1H-imidazol-1-yl)propyl
- 2,3-Dimethoxybenzamide
Not explicitly reported (inferred: C=O ~1660–1680 cm⁻¹, C-F stretch ~1200 cm⁻¹) Enhanced solubility (HCl salt), potential kinase/modulator activity
Compounds [4–6] () Hydrazinecarbothioamide - 4-(4-X-phenylsulfonyl)benzoyl
- 2,4-Difluorophenyl
C=S stretch: 1243–1258 cm⁻¹; C=O: 1663–1682 cm⁻¹ Tautomerism influences reactivity and stability
Compounds [7–9] () 1,2,4-Triazole-3(4H)-thione - Sulfonylphenyl
- 2,4-Difluorophenyl
νC=S: 1247–1255 cm⁻¹; absence of C=O Antifungal/antimicrobial applications
Compound Benzoimidazole-5-carboxamide - 3,4-Dimethoxyphenyl
- 4-Methoxyphenyl
Not reported Possible DNA intercalation or enzyme inhibition
Compound Benzothiazole-2-carboxamide HCl - 4-Methoxybenzo[d]thiazole
- 3-(Dimethylamino)propyl
Not reported Similar solubility (HCl salt), kinase targeting

Key Observations:

Heterocyclic Core Variations: The target compound’s 4-fluorobenzo[d]thiazole core distinguishes it from ’s 1,2,4-triazole-thiones and ’s benzoimidazole. Fluorination often enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ’s methoxy groups) .

Substituent Effects :

  • Methoxy vs. Fluoro Groups : The 2,3-dimethoxybenzamide moiety in the target compound could confer different electronic and steric effects compared to ’s sulfonylphenyl or ’s methoxyphenyl groups. Methoxy substituents typically increase lipophilicity, while fluorine enhances electronegativity and bioavailability.
  • Tautomerism : Unlike the target compound, ’s triazole-thiones ([7–9]) exhibit tautomerism (thiol-thione equilibrium), which may influence their chemical reactivity and biological activity .

Synthetic Strategies :

  • The target compound’s synthesis likely involves multi-step functionalization of benzothiazole and imidazole precursors, akin to the S-alkylation and nucleophilic addition methods described in .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Kinase Inhibition : Benzothiazole-carboxamide derivatives (e.g., ) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The target compound’s fluorobenzothiazole and imidazole groups may enhance selectivity for specific kinases .
  • Antimicrobial Activity : Triazole-thiones () show antimicrobial properties, suggesting that the target compound’s heterocyclic framework could be optimized for similar applications .
  • Solubility and Bioavailability : The hydrochloride salt in both the target compound and ’s analog improves aqueous solubility, a critical factor for in vivo efficacy.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its complex structure incorporates an imidazole ring, a fluorobenzo[d]thiazole moiety, and a dimethoxybenzamide group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClFN4O3SC_{22}H_{21}ClFN_{4}O_{3}S, with a molecular weight of approximately 476.95 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for its biological effectiveness .

The compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This interaction can lead to downstream effects on various cellular pathways, potentially impacting cell proliferation and survival .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity by modulating key biological functions. For example, related compounds have been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. Inhibiting this enzyme can lead to increased DNA damage in cancer cells, promoting apoptosis .

Enzyme Inhibition

The compound may also act as an inhibitor of dihydrofolate reductase (DHFR), a target for many cancer therapies. Studies have shown that inhibiting DHFR can destabilize the enzyme and reduce cellular levels of NADPH, which is essential for various biosynthetic processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Study Focus Findings
Study 1Anticancer activityIdentified strong binding affinity to Hu Topo I; compounds showed significant cytotoxicity against cancer cell lines .
Study 2Enzyme inhibitionDemonstrated that related benzamide derivatives inhibited DHFR effectively, leading to reduced cell proliferation in vitro .
Study 3Structural analysisX-ray crystallography revealed the binding interactions between the compound and target enzymes, providing insights into its mechanism of action.

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